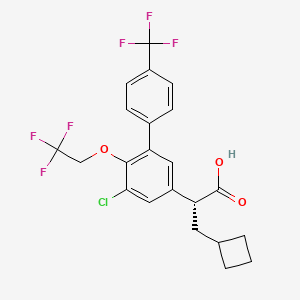

(r)-2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid

Descripción

The compound “(R)-2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid” is a chiral molecule featuring a biphenyl core with distinct substituents: a chlorine atom at position 5, a trifluoroethoxy group at position 6, and a trifluoromethyl group at position 4' of the biphenyl system. The propanoic acid moiety includes a cyclobutyl group at the β-position, contributing to its stereochemical and conformational uniqueness.

The (R)-enantiomer is likely critical for pharmacological activity, as stereochemistry often dictates receptor interactions. The trifluoromethyl and trifluoroethoxy groups are electron-withdrawing, improving resistance to oxidative degradation and prolonging half-life. The cyclobutyl group introduces steric bulk, which may influence solubility, membrane permeability, and metabolic pathways compared to linear alkyl chains.

Propiedades

Fórmula molecular |

C22H19ClF6O3 |

|---|---|

Peso molecular |

480.8 g/mol |

Nombre IUPAC |

(2R)-2-[3-chloro-4-(2,2,2-trifluoroethoxy)-5-[4-(trifluoromethyl)phenyl]phenyl]-3-cyclobutylpropanoic acid |

InChI |

InChI=1S/C22H19ClF6O3/c23-18-10-14(17(20(30)31)8-12-2-1-3-12)9-16(19(18)32-11-21(24,25)26)13-4-6-15(7-5-13)22(27,28)29/h4-7,9-10,12,17H,1-3,8,11H2,(H,30,31)/t17-/m1/s1 |

Clave InChI |

ZSERTYLZGRJLOO-QGZVFWFLSA-N |

SMILES isomérico |

C1CC(C1)C[C@H](C2=CC(=C(C(=C2)Cl)OCC(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |

SMILES canónico |

C1CC(C1)CC(C2=CC(=C(C(=C2)Cl)OCC(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

EVP-0015962 undergoes several types of chemical reactions, primarily focusing on its role as a γ-secretase modulator. The compound decreases the production of Aβ42 and increases the production of shorter, less amyloidogenic peptides like Aβ38 . Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the modulation of γ-secretase activity. The major products formed from these reactions are the shorter Aβ peptides, which are less prone to aggregation and plaque formation .

Aplicaciones Científicas De Investigación

EVP-0015962 has been extensively studied for its potential therapeutic applications in Alzheimer’s disease. It has shown promise in reducing amyloid plaque formation, decreasing neuroinflammation, and improving cognitive function in animal models . The compound is orally bioavailable and has been detected in the brain, making it a viable candidate for further development as a therapeutic agent . Additionally, EVP-0015962 has been studied in various in vitro and in vivo assays to evaluate its effects on Aβ production and notch function .

Mecanismo De Acción

The mechanism of action of EVP-0015962 involves the selective modulation of γ-secretase activity. Unlike γ-secretase inhibitors, which can cause toxic side effects by inhibiting the cleavage of other substrates like the Notch receptor, EVP-0015962 shifts the cleavage process to favor the production of shorter Aβ peptides . This selective modulation reduces the levels of Aβ42 without affecting the overall cleavage efficiency of the enzyme, thereby minimizing potential side effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of biphenyl-propanoic acid derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Stability and Formulation Challenges

- No direct stability data are available, but its trifluorinated groups suggest resistance to oxidation.

- Telotristat Etiprate : Requires rigorous formulation to suppress isomerization. Tablet formulations with lactose, hydroxypropyl cellulose, and croscarmellose sodium limit degradation to <0.5% (S)-isomer under stress conditions . Magnesium stearate (>3% w/w) and silica are critical for flowability and compaction .

- Fenofibrate/Clofibrate: Both esters hydrolyze rapidly in humid conditions, necessitating enteric coatings or micronization for stability.

Pharmacokinetic and Pharmacodynamic Insights

- However, ionization at physiological pH may reduce oral bioavailability unless formulated with enhancers.

- Telotristat Etiprate : As a prodrug, it relies on esterase-mediated activation, delaying therapeutic effects but improving gastrointestinal tolerability. Its degradation to the (S)-isomer under stress highlights the importance of enantiomeric purity .

- Fenofibrate: Requires hydrolysis to fenofibric acid for activity, resulting in variable interpatient absorption.

Therapeutic Implications

The target compound’s trifluoromethyl and cyclobutyl groups may offer advantages in target selectivity and duration of action over older fibrates. However, its acid form could necessitate advanced formulation strategies (e.g., salt formation, nanoemulsions) to optimize bioavailability, unlike telotristat’s ester-based approach.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.